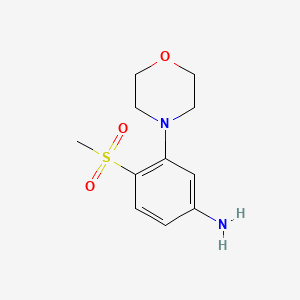
8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride
Übersicht
Beschreibung
8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride is a chemical compound that belongs to the class of organic compounds known as chromenes. Chromenes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The specific structure of this compound is not directly discussed in the provided papers, but related compounds and their properties are examined.
Synthesis Analysis
The synthesis of related chromene compounds involves various methods. For instance, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid was synthesized by a reported method using commercially available AR grade chemicals, followed by evaporation of an ethanol solution at room temperature . Another related compound, 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles, was synthesized in aqueous media using triethylbenzylammonium chloride as a catalyst . Additionally, novel N-(4-(8-methoxy-2-oxo-2H-chromene-3-yl) thiazol-2-yl) amide derivatives were synthesized through a solvent-free reaction involving 2-Hydroxy-3-methoxybenzaldehyde, Ethyl acetoacetate, and Piperidine catalyst, followed by a series of reactions including α-bromination and cyclization .
Molecular Structure Analysis
The molecular structure of chromene derivatives has been studied using various techniques. For example, the crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid was determined using X-ray diffraction, revealing a monoclinic crystal system with specific lattice parameters . The crystal structure of another derivative, 1-(2-hydroxy-8-methoxy-2-methyl-2H-chromene-3-yl)ethanone, was also analyzed, showing intermolecular hydrogen bonding in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of chromene derivatives includes various transformations. For instance, the photolysis of methoxycarbonylsulfenyl chloride leads to the interconversion of conformers and decomposition to form OCS and CO molecules . The phenolic oxidation of certain precursors in the presence of phenyliodonium diacetate results in the formation of chromen-6-ones, which can be further reduced to chromenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The planarity of the chromone system and the presence of substituents affect the compound's properties, such as solubility and stability . The crystal structure analysis provides insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments .
Wirkmechanismus
Target of Action
This compound belongs to a class of organic compounds known as coumarins , which have been studied for their diverse biological activities.
Biochemical Pathways
Some coumarin derivatives have been shown to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation
Result of Action
Some coumarin derivatives have been shown to exert anti-inflammatory, anticoagulant, and anticancer effects , but the specific effects of this compound require further investigation.
Eigenschaften
IUPAC Name |
8-methoxy-2-oxochromene-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMOMFUKHGXJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)
![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)

![2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid](/img/structure/B3022521.png)
![2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B3022524.png)
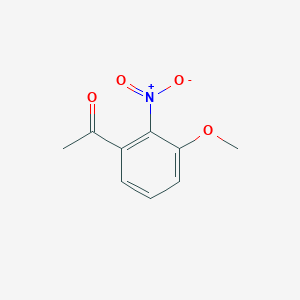
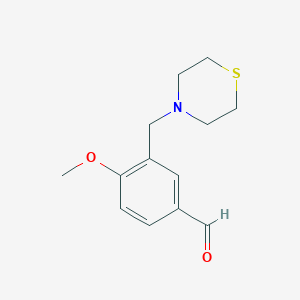
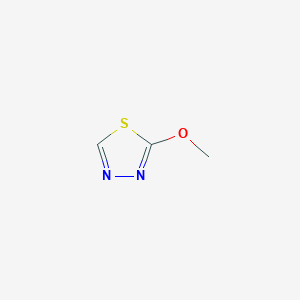
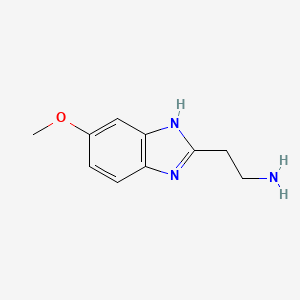
![2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3022531.png)

